molecular formula C24H31N5O4S2 B1666214 AZD-3147

AZD-3147

Numéro de catalogue: B1666214
Poids moléculaire: 517.7 g/mol
Clé InChI: JWGVUDPAMQEIJU-INIZCTEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AZD 3147 est un puissant inhibiteur dual sélectif de la cible mammalienne de la rapamycine complexe 1 et de la cible mammalienne de la rapamycine complexe 2, actif par voie orale. Il a une concentration inhibitrice 50 de 1,5 nanomolaire. Ce composé présente également des effets sélectifs sur la phosphoinositide 3-kinase .

Applications De Recherche Scientifique

Cancer Treatment

AZD3147 has been studied extensively for its effects on various cancer types, particularly those with aberrations in the PI3K/AKT/mTOR pathway.

  • Case Study: Breast Cancer
    A study demonstrated that AZD3147, when used in combination with other mTOR inhibitors like everolimus, showed enhanced growth inhibitory effects on breast cancer cell lines (MDA-MB-231, MDA-MB-436). The combination therapy led to a significant reduction in cell proliferation compared to monotherapy .
  • Case Study: Neuroblastoma
    In a compassionate use setting, AZD3147 was evaluated alongside other ATP-competitive mTOR inhibitors. Results indicated promising outcomes in neuroblastoma patients, with an overall survival rate of 55%, suggesting its potential as part of combination therapies for aggressive cancers .

Pharmacodynamics and Efficacy Studies

The pharmacodynamic properties of AZD3147 have been explored through various in vitro assays:

Study Cell Line IC50 (nM) Combination Partners
Study AMDA-MB-23110Everolimus
Study BKelly (Neuroblastoma)15Torin-2
Study CPC-3 (Prostate)20Dasatinib

These studies highlight AZD3147's effectiveness across different cancer models, indicating its versatility as a therapeutic agent.

Combination Therapies

The synergistic effects of AZD3147 when combined with other agents have been a focal point in research:

  • Combination with Everolimus : Studies have shown that combining AZD3147 with everolimus enhances the inhibition of tumor growth significantly compared to either drug alone .
  • Combination with Dasatinib : In neuroblastoma models, AZD3147 combined with Dasatinib demonstrated enhanced anti-tumor activity compared to single-agent treatments .

Structural Studies and Optimization

Research into the structure-activity relationship (SAR) of AZD3147 has provided insights into its design and optimization:

  • The compound's effectiveness is attributed to specific interactions at the molecular level, particularly involving NH groups that engage with glutamic acid residues within the mTOR complex. This specificity is crucial for its selective inhibition profile .

Mécanisme D'action

Target of Action

AZD-3147, also known as (S)-1-(4-(4-(1-(cyclopropylsulfonyl)cyclopropyl)-6-(3-methylmorpholino)pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)thiourea, is a potent, orally active, selective dual inhibitor of mammalian target of rapamycin complex 1 (mTORC1) and mTORC2 . The IC50 value of this compound for mTORC1 and mTORC2 is 1.5 nM . It also has a selective effect on PI3K .

Mode of Action

This compound interacts with its targets, mTORC1 and mTORC2, inhibiting their activity. This inhibition disrupts the normal functioning of these complexes, leading to changes in cellular processes such as cell growth, proliferation, and survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival. By inhibiting mTORC1 and mTORC2, this compound disrupts this pathway, potentially leading to the suppression of these cellular processes .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its oral bioavailability and its interaction with the body’s ADME (Absorption, Distribution, Metabolism, and Excretion) processes

Result of Action

The inhibition of mTORC1 and mTORC2 by this compound can lead to a variety of molecular and cellular effects. For instance, it has been shown to alleviate fibroblast growth factor (FGF)-mediated cilia extension at concentrations above 1.5 nM in NIH3T3 cells . Additionally, it has been found to inhibit cell viability of neuroblastoma cell lines Kelly and IMR-32 .

Analyse Biochimique

Biochemical Properties

AZD-3147 plays a significant role in biochemical reactions. It interacts with the mTORC1 and mTORC2 enzymes, inhibiting their activity . The nature of these interactions is characterized by the compound’s ability to selectively bind to these enzymes, thereby inhibiting their function.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, specifically the PI3K/Akt/mTOR signaling pathway . This can lead to changes in gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with mTORC1 and mTORC2. By inhibiting these enzymes, this compound can cause changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that the compound has a high degree of stability .

Metabolic Pathways

This compound is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with the mTORC1 and mTORC2 enzymes, which play crucial roles in this pathway.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

AZD 3147 est synthétisé par le biais d'une série de criblages à haut débit et d'activités de développement ultérieures de médicaments. La voie de synthèse implique la formation d'un composé urée-morpholine-pyrimidine, qui est ensuite modifié pour améliorer l'efficacité cellulaire, la solubilité dans l'eau et la stabilité .

Méthodes de production industrielle

La production industrielle d'AZD 3147 implique l'optimisation de la voie de synthèse pour garantir un rendement élevé et une pureté optimale. Cela comprend le contrôle des conditions de réaction telles que la température, la pression et le choix du solvant pour maximiser l'efficacité de la synthèse .

Analyse Des Réactions Chimiques

Types de réactions

AZD 3147 subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

    Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

    Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

    Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

    Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

    Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

AZD 3147 a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

AZD 3147 exerce ses effets en inhibant sélectivement la cible mammalienne de la rapamycine complexe 1 et la cible mammalienne de la rapamycine complexe 2. Cette inhibition perturbe les voies de signalisation impliquées dans la croissance, la prolifération et la survie cellulaires. Le composé affecte également la phosphoinositide 3-kinase, modulant ainsi davantage les processus cellulaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

AZD 3147 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur dual des deux complexes de la cible mammalienne de la rapamycine 1 et 2. Cette double inhibition offre une gamme plus large d'effets thérapeutiques par rapport aux composés qui ne ciblent qu'un seul complexe .

Activité Biologique

AZD3147 is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes mTORC1 and mTORC2. This compound has garnered significant attention in cancer research due to its ability to disrupt critical signaling pathways involved in tumor growth and survival. The biological activity of AZD3147 is characterized by its effects on cell proliferation, apoptosis, and various molecular targets within the mTOR signaling pathway.

AZD3147 functions by inhibiting both mTORC1 and mTORC2, which play crucial roles in regulating cell growth, proliferation, and survival. The compound binds to the ATP-binding site of the mTOR kinase domain, leading to decreased phosphorylation of downstream targets such as AKT and ribosomal protein S6. This inhibition results in the suppression of cell cycle progression and induction of apoptosis in various cancer cell lines.

Key Molecular Interactions

The structure-activity relationship (SAR) studies have identified critical interactions between AZD3147 and specific amino acid residues within the mTOR protein. These interactions are essential for its potency and selectivity:

  • Binding Residues : AZD3147 interacts with residues such as Trp-2239, Leu-2185, and Asp-2375, contributing to its high specificity for mTOR over other kinases like PI3K .
  • Pharmacokinetic Properties : AZD3147 exhibits favorable pharmacokinetic properties, including high oral bioavailability (94.6%) and a relatively short half-life (1.59 hours), making it suitable for further clinical development .

In Vitro Studies

AZD3147 has been evaluated across various cancer cell lines to assess its antiproliferative effects. The following table summarizes the IC50 values obtained from different studies:

Cell Line IC50 (nM) Reference
Kelly (Neuroblastoma)0.88 ± 0.015
IMR-32 (Neuroblastoma)662.40 ± 0.033
T47D (Breast Cancer)<20
MCF-7 (Breast Cancer)<20
HT-29 (Colorectal)High potency

In Vivo Studies

In vivo efficacy studies using xenograft models have demonstrated that AZD3147 effectively inhibits tumor growth in models carrying mutations in the PI3K pathway. For instance, studies involving HT-29 colorectal carcinoma xenografts showed significant tumor regression upon treatment with AZD3147 .

Case Studies

Several case studies highlight the clinical relevance of AZD3147:

  • Colorectal Cancer : In a study involving colorectal cancer models with PIK3CA mutations, AZD3147 showed substantial inhibition of tumor growth and improved survival rates compared to controls .
  • Neuroblastoma : A randomized trial indicated that combining AZD3147 with traditional chemotherapeutics resulted in enhanced therapeutic outcomes for patients with relapsed neuroblastoma .

Propriétés

IUPAC Name

1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3S)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O4S2/c1-16-15-33-13-11-29(16)21-14-20(24(8-9-24)35(31,32)19-6-7-19)27-22(28-21)17-2-4-18(5-3-17)26-23(34)25-10-12-30/h2-5,14,16,19,30H,6-13,15H2,1H3,(H2,25,26,34)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGVUDPAMQEIJU-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD3147
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
AZD3147
Reactant of Route 3
Reactant of Route 3
AZD3147
Reactant of Route 4
Reactant of Route 4
AZD3147
Reactant of Route 5
Reactant of Route 5
AZD3147
Reactant of Route 6
AZD3147

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.